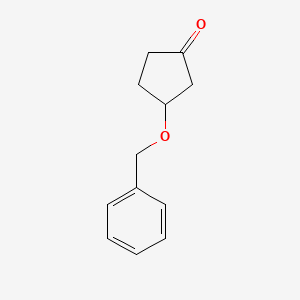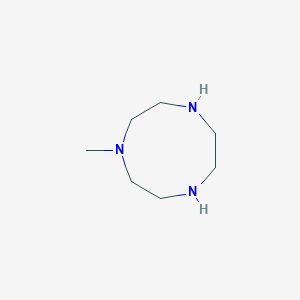
3-(Tert-butyl)-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline
Descripción general
Descripción
3-(Tert-butyl)-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline is an organic compound that belongs to the class of tetrahydroquinolines. This compound is characterized by the presence of a tert-butyl group at the third position and a trifluoromethyl group at the sixth position on the tetrahydroquinoline ring. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-butyl)-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline can be achieved through several synthetic routes. One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . This process typically requires the use of trifluoromethylating agents and radical initiators under controlled conditions to ensure the selective introduction of the trifluoromethyl group.
Another approach involves the decarboxylative cross-coupling of N-hydroxyphthalimide esters with tert-butyl 2-(trifluoromethyl)acrylate . This method is advantageous due to its synthetic simplicity, functional group tolerance, and cost-effectiveness. The reaction is driven by the photochemical activity of electron donor–acceptor complexes formed by the interaction between a Hantzsch ester and a redox-active ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial for efficient industrial production.
Análisis De Reacciones Químicas
Types of Reactions
3-(Tert-butyl)-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the tetrahydroquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydroquinoline derivatives. Substitution reactions can lead to a variety of functionalized tetrahydroquinoline compounds.
Aplicaciones Científicas De Investigación
3-(Tert-butyl)-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure and reactivity make it valuable in the development of new synthetic methodologies.
Biology: The compound’s biological activity is of interest in the study of enzyme inhibition and receptor binding. It is used in the design of bioactive molecules for pharmaceutical research.
Medicine: The trifluoromethyl group enhances the metabolic stability and lipophilicity of the compound, making it a potential candidate for drug development. It is investigated for its potential therapeutic applications in various diseases.
Industry: The compound is used in the development of agrochemicals and materials. Its unique properties contribute to the performance and efficacy of these products.
Mecanismo De Acción
The mechanism of action of 3-(tert-butyl)-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity to its targets. The compound may act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. Detailed studies on its mechanism of action are essential for understanding its biological and therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(tert-butyl)-6-methyl-1,2,3,4-tetrahydroquinoline
- 3-(tert-butyl)-6-chloro-1,2,3,4-tetrahydroquinoline
- 3-(tert-butyl)-6-fluoro-1,2,3,4-tetrahydroquinoline
Uniqueness
3-(Tert-butyl)-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline is unique due to the presence of the trifluoromethyl group, which significantly influences its chemical and physical properties. The trifluoromethyl group enhances the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets. These properties distinguish it from other similar compounds and contribute to its wide range of applications in scientific research and industry.
Propiedades
IUPAC Name |
3-tert-butyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3N/c1-13(2,3)11-7-9-6-10(14(15,16)17)4-5-12(9)18-8-11/h4-6,11,18H,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEJJAFIVOUUAHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CC2=C(C=CC(=C2)C(F)(F)F)NC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(tert-Butoxy)carbonyl]-3-(4-chlorophenyl)piperidine-4-carboxylic acid](/img/structure/B3378201.png)


![sodium 2-[(4-fluorophenyl)formamido]-3-(1H-indol-3-yl)propanoate](/img/structure/B3378218.png)
![3-Methyl-2-[2-(naphthalen-2-yl)acetamido]butanoic acid](/img/structure/B3378223.png)









